2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
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Overview
Description
(PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylcarbamoyl methyl group, followed by the introduction of the cyano and dimethylamino phenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE include:
Allylamine: An organic compound with a similar amine group but different overall structure.
Carbonyl Compounds: Compounds containing the carbonyl group, such as aldehydes, ketones, and carboxylic acids.
Uniqueness
What sets (PHENYLCARBAMOYL)METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H19N3O3/c1-23(2)18-10-8-15(9-11-18)12-16(13-21)20(25)26-14-19(24)22-17-6-4-3-5-7-17/h3-12H,14H2,1-2H3,(H,22,24)/b16-12+ |
InChI Key |
WYVPXBPTJUMHIN-FOWTUZBSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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